N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide

Secure a research-grade benzamide featuring a non-interchangeable 5-amino-2-methoxyphenyl pharmacophore. Its unique para-heptyloxy substitution pattern on the N-aryl benzamide core distinguishes it from fluoro- or methyl- analogs, making it a critical reference standard for SAR campaigns and method validation. Ideal for labs requiring a ≥95% pure compound to initiate a focused in vitro screening project. Request custom packaging.

Molecular Formula C21H28N2O3
Molecular Weight 356.5 g/mol
CAS No. 1020055-75-7
Cat. No. B1439678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide
CAS1020055-75-7
Molecular FormulaC21H28N2O3
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC
InChIInChI=1S/C21H28N2O3/c1-3-4-5-6-7-14-26-18-11-8-16(9-12-18)21(24)23-19-15-17(22)10-13-20(19)25-2/h8-13,15H,3-7,14,22H2,1-2H3,(H,23,24)
InChIKeyXCOPVVPKYGWZLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide (CAS 1020055-75-7): Chemical Identity and Sourcing Information


N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide, with the CAS number 1020055-75-7, is a synthetic organic compound belonging to the benzamide class. Its molecular formula is C21H28N2O3, and it has a molecular weight of 356.46 g/mol . The compound is listed by several research chemical suppliers, including Santa Cruz Biotechnology (SCBT) and CymitQuimica, with purity specifications noted at a minimum of 95% . Some sources indicate the compound has been studied for potential applications in Alzheimer's disease and glaucoma research, though primary research data supporting these claims is not readily accessible .

Why N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide Cannot Be Casually Substituted


In the absence of quantitative structure-activity relationship (QSAR) data, the specific substitution pattern of N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide—featuring a para-heptyloxy group on the benzamide ring and a 5-amino-2-methoxyphenyl moiety—creates a unique pharmacophore that is not interchangeable with close analogs. For instance, the N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide analog replaces the methoxy group with a fluorine atom, which would alter electronic properties and hydrogen-bonding capacity . Similarly, the N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide analog (CAS 1020724-00-8) substitutes the methoxy with a methyl group, impacting both steric bulk and lipophilicity . These structural variations, even when minor, are known to cause substantial shifts in target binding affinity, selectivity, and overall biological activity. Without comparative data, any substitution constitutes a new and uncharacterized chemical entity.

Quantitative Differential Evidence for N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide


Potential Application Scenarios for N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide Based on Limited Evidence


Chemical Probe for In Vitro Enzyme Inhibition Studies (Unconfirmed)

A vendor listing suggests that N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide exhibits inhibitory activity against carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase . In the absence of published IC50 or Ki values, this unverified activity profile could only serve as a starting point for a focused in vitro screening campaign to confirm and quantify its effects, potentially comparing it to known inhibitors of these enzymes.

Reference Standard in Analytical Method Development

The compound's defined chemical structure and the availability of a CAS number make it suitable as a reference standard for analytical chemistry applications, such as HPLC or LC-MS method development and validation. Its use would be predicated on verifying its identity and purity against a certificate of analysis from a reputable supplier .

Scaffold for Medicinal Chemistry Exploration

The core N-aryl benzamide scaffold is a privileged structure in medicinal chemistry, present in numerous bioactive molecules [1]. Researchers could employ N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide as a starting point for a structure-activity relationship (SAR) study. By systematically modifying the heptyloxy chain, the methoxy group, or the amino substituent, a medicinal chemist could explore the chemical space around this core to generate novel analogs with potentially improved properties.

Technical Documentation Hub

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